molecular formula C18H18ClN5O3S2 B11360583 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11360583
M. Wt: 452.0 g/mol
InChI Key: NOTCGGDZLGDKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole moiety, and a sulfonyl group

Preparation Methods

The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl and thiadiazole groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and thiadiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or proteins, inhibiting their activity and disrupting cellular processes. The exact pathways involved depend on the specific application and target of the compound. For example, in cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

When compared to other similar compounds, 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:

    Sulfonylpyrimidines: These compounds share the sulfonyl and pyrimidine moieties but may differ in other functional groups.

    Thiadiazole derivatives: These compounds contain the thiadiazole moiety and may have different substituents on the ring.

    Chlorinated pyrimidines: These compounds have a chlorine atom attached to the pyrimidine ring but may lack the sulfonyl or thiadiazole groups.

The uniqueness of this compound lies in its specific combination of these functional groups, which contributes to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C18H18ClN5O3S2

Molecular Weight

452.0 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S2/c1-10(2)16-23-24-17(28-16)22-15(25)14-13(19)8-20-18(21-14)29(26,27)9-12-7-5-4-6-11(12)3/h4-8,10H,9H2,1-3H3,(H,22,24,25)

InChI Key

NOTCGGDZLGDKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.